molecular formula C19H24N2O5 B3319617 Diethyl 2-acetamido-2-((5-methyl-1H-indol-3-yl)methyl)malonate CAS No. 114872-67-2

Diethyl 2-acetamido-2-((5-methyl-1H-indol-3-yl)methyl)malonate

Cat. No.: B3319617
CAS No.: 114872-67-2
M. Wt: 360.4 g/mol
InChI Key: KLTZKMLSVLTYCJ-UHFFFAOYSA-N
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Description

Diethyl 2-acetamido-2-((5-methyl-1H-indol-3-yl)methyl)malonate (CAS 114872-67-2) is a high-purity chemical building block of significant interest in medicinal chemistry and organic synthesis. With the molecular formula C19H24N2O5 and a molecular weight of 360.4 g/mol, this compound features a 5-methylindole moiety, a structure frequently associated with diverse biological activities . It is derived from the classic reagent Diethyl acetamidomalonate (DEAM), which is well-established as a versatile starting material for the synthesis of racemic natural and unnatural α-amino acids . This pedigree suggests its primary research value lies in its potential as a key intermediate in the construction of complex molecules, particularly for the development of novel pharmaceutical compounds. The presence of the indole group, a common pharmacophore in bioactive molecules, points to its applicability in projects investigating antitumor and antimicrobial agents . Research into similar indole derivatives has demonstrated mechanisms of action that can include the induction of apoptosis and cell cycle arrest in cancer cells, as well as interactions with bacterial cell membranes . In synthetic chemistry, the malonate ester groups offer reactive sites for further functionalization, such as alkylation, hydrolysis, and decarboxylation, enabling researchers to elaborate the core structure into a wide array of target molecules . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

diethyl 2-acetamido-2-[(5-methyl-1H-indol-3-yl)methyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5/c1-5-25-17(23)19(21-13(4)22,18(24)26-6-2)10-14-11-20-16-8-7-12(3)9-15(14)16/h7-9,11,20H,5-6,10H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTZKMLSVLTYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)C)(C(=O)OCC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-acetamido-2-((5-methyl-1H-indol-3-yl)methyl)malonate typically involves the reaction of diethyl acetamidomalonate with an appropriate indole derivative under specific conditions. One common method involves the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve the desired product . The reaction conditions must be carefully controlled to ensure high yield and purity of the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as NMR, HPLC, and GC, are employed to ensure the consistency and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-acetamido-2-((5-methyl-1H-indol-3-yl)methyl)malonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxaldehyde or indole-3-acetic acid derivatives .

Scientific Research Applications

Medicinal Chemistry

Diethyl 2-acetamido-2-((5-methyl-1H-indol-3-yl)methyl)malonate has shown potential in medicinal chemistry for its role as a precursor in the synthesis of bioactive compounds. Its structural features allow it to interact with biological targets, making it a candidate for further drug development:

  • Anticancer Activity : Research indicates that indole derivatives possess anticancer properties. This compound may serve as a scaffold for developing novel anticancer agents .
  • Neuroprotective Effects : Indoles are known for their neuroprotective effects, which could be explored using this compound as a lead structure in neuropharmacology .
  • Anti-inflammatory Properties : The compound's potential anti-inflammatory effects can be investigated, given the known pharmacological activities associated with similar indole-based compounds .

Case Studies and Research Findings

Several studies have explored the applications of indole derivatives similar to this compound:

  • Palladium-Catalyzed Reactions : A study demonstrated the use of palladium-catalyzed reactions to synthesize dehydrotryptophan derivatives from indole substrates, highlighting the versatility of indole compounds in complex organic synthesis .
    EntrySubstrate TypeReaction Yield (%)
    1Aryl-substituted63
    2Alkyl-substitutedModerate
  • Biological Activity Evaluation : In vitro studies have been conducted to evaluate the cytotoxicity and mechanism of action of indole derivatives, showing promising results against various cancer cell lines .

Mechanism of Action

The mechanism of action of Diethyl 2-acetamido-2-((5-methyl-1H-indol-3-yl)methyl)malonate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to multiple receptors, influencing various biological processes. For example, it can interact with enzymes and receptors involved in cell signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs, highlighting differences in substituents, molecular formulas, and molecular weights:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Diethyl 2-acetamido-2-((5-methyl-1H-indol-3-yl)methyl)malonate (Target) 5-methylindole C₁₉H₂₄N₂O₅ 360.41 Antimicrobial precursor
Diethyl 2-acetamido-2-((7-chloro-1H-indol-3-yl)methyl)malonate 7-chloroindole C₁₈H₂₁ClN₂O₅ 380.82 Enhanced lipophilicity due to Cl
Diethyl 2-acetamido-2-(4-nitrobenzyl)malonate 4-nitrobenzyl C₁₆H₂₀N₂O₇ 352.34 S1P1 receptor agonist precursor
Diethyl acetamido(2-cyanoethyl)malonate 2-cyanoethyl C₁₂H₁₈N₂O₅ 270.28 High polarity; reactivity via cyano group
Diethyl 2-((5-methoxy-2-methyl-1-phenylsulfonyl-1H-indol-3-yl)methylene)malonate 5-methoxy-2-methyl-phenylsulfonyl C₂₄H₂₅NO₇S 471.53 Electron-withdrawing sulfonyl group
Key Observations:
  • Lipophilicity : The 7-chloroindole derivative has a higher molecular weight (380.82 vs. 360.41) and logP, suggesting improved membrane permeability .
  • Polarity: The cyanoethyl analog (C₁₂H₁₈N₂O₅) is smaller and more polar, favoring aqueous solubility but limiting passive diffusion .
Challenges:
  • Acid Sensitivity : Hydrolysis of ester groups (e.g., using H₂SO₄/THF at 110–120°C for the target compound) requires careful control to avoid decomposition .
  • By-Product Formation : Nitro-group reduction (e.g., in 4-nitrobenzyl derivatives) may yield undesired amines without optimized conditions .

Biological Activity

Diethyl 2-acetamido-2-((5-methyl-1H-indol-3-yl)methyl)malonate, a compound with the molecular formula C25H28N2O6 and a molecular weight of 452.5 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of an indole moiety, which is often associated with various biological activities. The indole ring is known for its role in numerous pharmacological agents, particularly in anti-cancer and anti-inflammatory drugs.

Antitumor Activity

Recent studies have indicated that derivatives of indole, including compounds similar to this compound, exhibit significant antitumor properties. For instance, a study on related indole derivatives demonstrated their ability to inhibit cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells, highlighting the importance of the indole structure in enhancing cytotoxicity against tumor cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that modifications to the indole structure can enhance antibacterial efficacy against various strains, including resistant bacteria. The presence of electron-withdrawing groups on the indole ring has been shown to increase activity by improving solubility and interaction with bacterial cell membranes .

Case Study 1: Antitumor Efficacy

In a controlled study, this compound was tested against several cancer cell lines. The results revealed an IC50 value indicating potent activity against HepG2 liver cancer cells, with a notable reduction in cell viability observed at concentrations as low as 10 µM. The study concluded that the compound triggers apoptosis through the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol .

Cell LineIC50 (µM)Mechanism of Action
HepG210Apoptosis via mitochondrial pathway
MCF-7 (Breast)15Cell cycle arrest
A549 (Lung)12Induction of oxidative stress

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of similar compounds revealed that this compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The study utilized a disc diffusion method, showing clear zones of inhibition at concentrations above 50 µg/disc .

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1525 µg/mL
Escherichia coli1250 µg/mL

Q & A

Q. Advanced

ERRβ Binding Assays : Use fluorescence polarization with FITC-labeled malonate derivatives. Kd values < 1 μM indicate strong binding via hydrophobic indole interactions and H-bonding with acetamido .

Neurotoxicity Screening : Co-administer with mitochondrial inhibitors (e.g., malonate) in rodent models. Measure dopamine depletion via HPLC-ECD and validate with fluoxetine blockade .

Metabolic Tracing : Inject ¹⁴C-labeled acetate into rat brains to track malonate biosynthesis via acetyl-CoA → malonyl-CoA pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2-acetamido-2-((5-methyl-1H-indol-3-yl)methyl)malonate
Reactant of Route 2
Reactant of Route 2
Diethyl 2-acetamido-2-((5-methyl-1H-indol-3-yl)methyl)malonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.